![molecular formula C25H15NO B14213418 2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-53-8](/img/structure/B14213418.png)
2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C24H15NO It is a derivative of benzonitrile, characterized by the presence of acetyl and ethynyl groups attached to the phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an acetylphenylacetylene reacts with a halogenated benzonitrile in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of 2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyl and ethynyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
- 2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
Uniqueness
2-({2-[(2-Acetylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of the acetyl group, which can undergo specific chemical reactions and influence the compound’s biological activity. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.
特性
CAS番号 |
823227-53-8 |
|---|---|
分子式 |
C25H15NO |
分子量 |
345.4 g/mol |
IUPAC名 |
2-[2-[2-[2-(2-acetylphenyl)ethynyl]phenyl]ethynyl]benzonitrile |
InChI |
InChI=1S/C25H15NO/c1-19(27)25-13-7-6-11-23(25)17-16-21-9-3-2-8-20(21)14-15-22-10-4-5-12-24(22)18-26/h2-13H,1H3 |
InChIキー |
IICINGABMBYMIB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


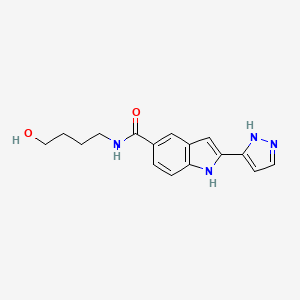
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-4-hydroxybenzamide](/img/structure/B14213349.png)
![1H-Indole, 2-phenyl-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14213357.png)


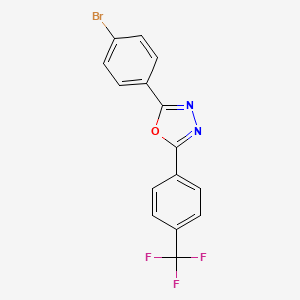
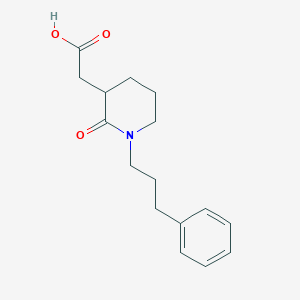

![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14213403.png)
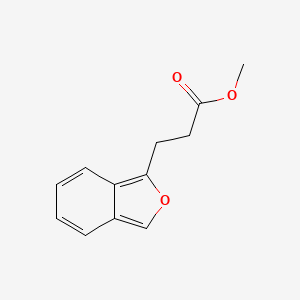
![3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-](/img/structure/B14213414.png)
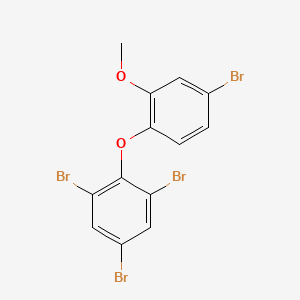
silane](/img/structure/B14213431.png)
![1,1'-[(Triphenylstannyl)methylene]bis(4-ethyl-3,5-dimethyl-1H-pyrazole)](/img/structure/B14213440.png)
